molecular formula C20H19BrClN3O2S B2526708 (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile CAS No. 1025666-41-4

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B2526708
CAS No.: 1025666-41-4
M. Wt: 480.81
InChI Key: AZOGVEKKODODNU-RGEXLXHISA-N
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Description

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H19BrClN3O2S and its molecular weight is 480.81. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Potential

  • 5-HT6R Antagonist for Alzheimer's Disease Treatment: A derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), is studied as a potent, selective 5-HT6 receptor antagonist, showing promise in Alzheimer's disease treatment due to its ability to enhance acetylcholine levels in the hippocampus when combined with other drugs (Nirogi et al., 2017).

Anticancer Research

  • Anticancer Potential of Piperazine Derivatives: The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show potential as anticancer agents. Compounds in this series demonstrate low IC50 values, indicating strong anticancer activity (Rehman et al., 2018).

Antibacterial Properties

  • Synthesis of Antibacterial Piperazine Derivatives: 1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives exhibit notable antibacterial activities against various bacterial strains, showcasing their potential as therapeutic agents (Wu Qi, 2014).

Chemoinformatic Insights

  • Exploration as Therapeutic Agents for Alzheimer's Disease: Multifunctional amides synthesized from derivatives show moderate enzyme inhibitory potentials, indicating potential as therapeutic agents for Alzheimer's disease. Hemolytic activity and chemoinformatic properties were also evaluated to ascertain cytotoxicity and drug-likeness (Hassan et al., 2018).

Potential CNS Agents

  • Neuroleptic-like Activity of Piperazinyl Derivatives: A class of 3-phenyl-2-piperazinyl-5H-1-benzazepines demonstrates potential neuroleptic-like activity, suggesting their use as central nervous system agents. Some derivatives in this class showed potent anticonvulsant effects (Hino et al., 1988).

Properties

IUPAC Name

(Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O2S/c1-15-2-5-17(22)12-20(15)25-10-8-24(9-11-25)14-19(13-23)28(26,27)18-6-3-16(21)4-7-18/h2-7,12,14H,8-11H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOGVEKKODODNU-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.